Phenthoate

Übersicht

Beschreibung

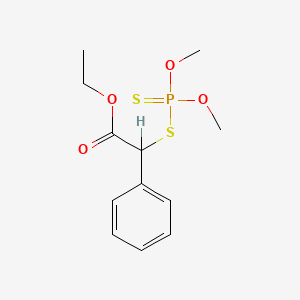

Phenthoate is an organothiophosphate insecticide widely used in agriculture to control a variety of pests including Lepidoptera, jassids, aphids, soft scales, mosquitoes, blowflies, houseflies, and ked . It is known for its effectiveness in protecting crops such as rice, vegetables, and fruits from insect damage . The chemical formula of this compound is C₁₂H₁₇O₄PS₂, and it appears as a colorless crystalline solid .

Vorbereitungsmethoden

Phenthoate is synthesized through a series of organic reactions, primarily involving esterification and other organic synthesis reactions . The preparation method generally includes the reaction of ethyl mandelate with dimethoxyphosphorothioyl sulfanyl chloride under controlled conditions to form the desired product . Industrial production methods focus on optimizing yield and purity while ensuring safety and environmental compliance .

Analyse Chemischer Reaktionen

Phenthoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Phenthoat kann zu Phenthoatoxon oxidiert werden, einem giftigeren Metaboliten.

Hydrolyse: In wässrigen Umgebungen kann Phenthoat zu Dimethylphosphorodithioat und anderen Abbauprodukten hydrolysieren.

Substitution: Phenthoat kann Substitutionsreaktionen eingehen, bei denen die Ethoxygruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Hydrolysierungsmittel wie Wasser unter sauren oder basischen Bedingungen . Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind Phenthoatoxon, Dimethylphosphorodithioat und andere verwandte Verbindungen .

Wissenschaftliche Forschungsanwendungen

Phenthoate is an organophosphorus insecticide used in agriculture to protect various crops from chewing and sucking insects . It is useful for the protection of rice, vegetables, fruits, and tea .

Toxicokinetics and Metabolism

Following oral administration to female mice, this compound is rapidly absorbed, distributed, and its metabolites are excreted . Within 24 hours of administration, using either 14C or 32P-radiolabelled this compound at dosage levels ranging from 17 to 161 mg/kg, all administered radioactivity was recovered, predominantly in urine (over 90%) and faeces . The major residues found in urine were water-soluble degradation products . this compound is metabolized rapidly in the mouse, with the major portion of the molecule degraded and the products appearing in urine within 24 hours of administration . The metabolic sequence includes both oxidative and hydrolytic degradation, similar to other organophosphorous compounds .

Carcinogenicity

Neurotoxicity

This compound does not induce a delayed neurotoxic reaction similar to that seen with TOCP (tricresyl phosphate) in adult chickens . Groups of hens were administered this compound orally at dosage levels of 0, 10, 50, 100, or 750 mg/kg/bw to assess the delayed-neurotoxic potential of this compound . Animals administered the highest dose level were also administered atropine and 2-PAM to control cholinergic signs of poisoning . A positive control of TOCP (1,000 mg/kg) and an untreated negative control were included in the study . In all this compound and negative control animals, there were no clinical or histological signs of delayed neurotoxicity, although acute signs of cholinergic stimulation were evident with this compound .

Potentiation of Toxicity

The acute LD50 of this compound can change substantially as the presence of impurities in the technical mixture increases . A highly purified this compound technical sample (98.5%) had an oral LD50 in rats of 4,728 mg/kg body weight . As the content of impurities increased, the rat oral LD50 value decreased (90.50% = LD50 of 242 mg/kg; 78.7% = 118 mg/kg; 61.2% = 77.7 mg/kg) . Two impurities, O,S,S-trimethyl phosphorodithioate and O,O,S-trimethyl phosphorothioate, were found to be extremely active in potentiating the oral LD50 in rats .

Food Safety Monitoring

A smartphone-assisted paper-based sensor with bimetallic Cu@Ag core–shell nanoparticles has been developed for selective determination of this compound pesticides in water and food samples . The linear range for the determination of this compound was found in the range of 50–1500 μg L−1, with a limit of detection of 15 μg L−1, and a 92.6 to 97.4% recovery . The paper-based sensor, coupled with a smartphone readout system, is user-friendly, easy-to-use, and cost-effective, and can be applied at the sample source compared to sophisticated analytical instruments .

Case fatality rate

Wirkmechanismus

Phenthoate exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, causing continuous nerve signal transmission, hyperexcitation, and eventual paralysis of the insect . The molecular targets of this compound include acetylcholinesterase and other related enzymes involved in neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Phenthoat ähnelt anderen Organophosphaten wie Dimethoat, Malathion und Parathion . Es ist einzigartig in seiner spezifischen chemischen Struktur, die eine Ethylmandelat-Einheit und eine Dimethoxyphosphorothioyl-Sulfanyl-Gruppe umfasst . Diese Struktur verleiht ihm besondere physikalisch-chemische Eigenschaften und biologische Aktivität, wodurch Phenthoat besonders wirksam gegen ein breites Spektrum von Schädlingen ist .

Ähnliche Verbindungen umfassen:

Parathion: Ein hochgiftiges Organophosphat mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen Anwendungen.

Die einzigartige Kombination von chemischen Gruppen von Phenthoat und seine Wirksamkeit gegen eine große Bandbreite von Schädlingen machen es zu einem wertvollen Werkzeug im landwirtschaftlichen Schädlingsmanagement .

Biologische Aktivität

Phenthoate is an organophosphorus insecticide widely used in agriculture for pest control. Its biological activity primarily results from its ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system, leading to a range of physiological effects in both target organisms and non-target species, including humans. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

This compound functions as a reversible inhibitor of AChE. By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine (ACh), resulting in an accumulation of this neurotransmitter at synapses. This leads to prolonged stimulation of cholinergic receptors, causing symptoms such as muscle twitching, salivation, and respiratory distress. The inhibition of AChE is a common mechanism among organophosphate pesticides, which poses risks not only to pests but also to other organisms exposed to these chemicals .

Effects on Aquatic Organisms

Research has demonstrated that this compound significantly impacts nitrogen metabolism in aquatic species. A study involving the fish Channa punctatus revealed that exposure to sublethal concentrations of this compound led to a decrease in total protein levels and an increase in free amino acids across various tissues. This suggests heightened proteolytic activity as the fish adapt to toxic stress by converting toxic ammonia into less harmful urea .

Table 1: Effects of this compound on Nitrogen Metabolism in Channa punctatus

| Parameter | Control (mg/g wet wt.) | This compound Exposed (mg/g wet wt.) |

|---|---|---|

| Total Proteins | X | Y |

| Free Amino Acids | A | B |

| Ammonia Levels | C | D |

| Urea Levels | E | F |

| Glutamate Dehydrogenase (GDH) | G | H |

Note: Values are illustrative; actual data should be inserted based on experimental results.

Case Studies on Human Poisoning

This compound poisoning has been documented in various clinical settings, particularly in cases of self-poisoning. A prospective cohort study conducted in Sri Lanka analyzed 292 patients who ingested this compound. The study found a case fatality rate of 6.5%, with many patients requiring intubation due to respiratory failure .

Table 2: Clinical Outcomes of this compound Self-Poisoning

| Outcome | Result (%) |

|---|---|

| Intubation Required | 14.4% |

| Case Fatality Rate | 6.5% |

| Median Time to Admission | 3.9 hours |

| Median Duration of Intubation | 74.8 hours |

Metabolic Transformation

This compound undergoes metabolic transformation in mammals, resulting in various metabolites that may contribute to its toxicity profile. A study identified twelve transformation products from this compound using rat liver subcellular fractions and intact mice . Notably, five new metabolites were identified that had not been previously reported.

Eigenschaften

IUPAC Name |

ethyl 2-dimethoxyphosphinothioylsulfanyl-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17O4PS2/c1-4-16-12(13)11(10-8-6-5-7-9-10)19-17(18,14-2)15-3/h5-9,11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMUDJHXFNRLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)SP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17O4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042280 | |

| Record name | Phenthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; mp = 17-18 deg C; Technical product: reddish-yellow liquid; [HSDB] Liquid; [MSDSonline] | |

| Record name | Phenthoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

70-80 °C at 2-5X10-5 mm Hg | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

165-170 °C | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

REDDISH-YELLOW OIL; SOLUBILITY: IN WATER @ 20 °C= 200 MG/L (TECHNICAL GRADE); IN HEXANE @ 20 °C= 120 G/L; GREATER THAN 200 G/L IN 1,2-DIMETHOXYETHANE, 20 °C (PURE); IN PETROLEUM SPIRIT @ 20 °C= 100-170 G/L /TECHNICAL/, 11 MG/L WATER @ 24 °C, Miscible in all proportions with methanol, ethanol, benzene, xylene, acetone, cyclohexanone, methylcellosolve, carbon tetrachloride and carbon disulfide, ethyl ether, dioxane, and cyclohexane, Soluble in aromatic hydrocarbons, ketones, alcohols, chloroform, and carbon tetrachloride. Barely soluble in ... petroleum ether. | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.226 @ 20 °C/4 °C | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000026 [mmHg], 2.6X10-6 mm Hg at 25 °C | |

| Record name | Phenthoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Cholinesterase inhibitor., The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, For more Mechanism of Action (Complete) data for PHENTHOATE (7 total), please visit the HSDB record page. | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, CRYSTALLINE SOLID | |

CAS No. |

2597-03-7, 61361-99-7, 61362-00-3, 61391-87-5 | |

| Record name | Phenthoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2597-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenthoate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002597037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, alpha-((dimethoxyphosphinothioyl)thio)-, ethyl ester, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061361997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, alpha-((dimethoxyphosphinothioyl)thio)-, ethyl ester, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061362003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | d-Papthion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061391875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENTHOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J96Q7F091K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

17 TO 18 °C | |

| Record name | PHENTHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1708 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.